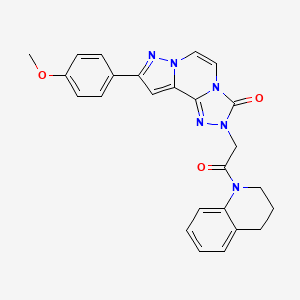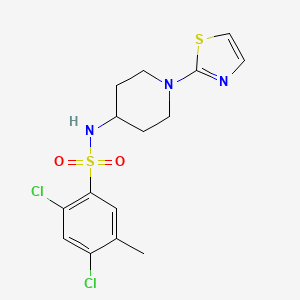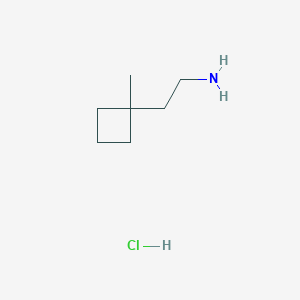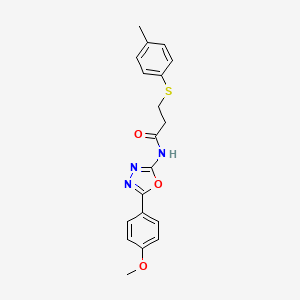
Chembl4578647
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chembl4578647 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic molecule that belongs to the class of small molecules and has a molecular weight of 456.78 g/mol.
Mecanismo De Acción
The mechanism of action of Chembl4578647 is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition leads to a decrease in the activity of these targets, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Chembl4578647 has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of specific enzymes and proteins, leading to a decrease in the production of certain molecules in the body. Additionally, Chembl4578647 has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Chembl4578647 in lab experiments is its high potency and specificity. This compound has been found to exhibit significant activity against specific targets, making it a valuable tool for studying the function of these targets in the body. However, one of the limitations of using Chembl4578647 is its potential toxicity. This compound has been found to be toxic to certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Chembl4578647. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of Chembl4578647 and its potential applications in various fields, including cancer research and drug discovery. Finally, there is a need for more studies to determine the safety and toxicity of this compound in vivo.
In conclusion, Chembl4578647 is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit significant activity against specific targets, making it a promising lead compound for the development of new drugs. Additionally, Chembl4578647 has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. While there are advantages and limitations to using Chembl4578647 in lab experiments, there are several future directions for the study of this compound that could lead to significant advancements in various fields.
Métodos De Síntesis
Chembl4578647 is synthesized using a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of two molecules of benzene with the help of a Lewis acid catalyst. This reaction results in the formation of a biphenyl intermediate, which is then subjected to a series of reactions involving different functional groups. The final step involves the addition of a specific functional group to the biphenyl intermediate to obtain Chembl4578647.
Aplicaciones Científicas De Investigación
Chembl4578647 has several potential applications in scientific research. One of the primary applications of this compound is in the field of drug discovery. It has been found to exhibit significant activity against specific targets, making it a promising lead compound for the development of new drugs. Additionally, Chembl4578647 has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-34-19-10-8-17(9-11-19)20-15-22-24-27-31(25(33)29(24)13-14-30(22)26-20)16-23(32)28-12-4-6-18-5-2-3-7-21(18)28/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTCNYOLXTXVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)N5CCCC6=CC=CC=C65)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45500288 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)
![2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2912094.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2912096.png)

![4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2912099.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2912101.png)
![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2912103.png)

![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2912107.png)

![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)
